dimethyl 2-{[4-(4-methoxyphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
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Description
Dimethyl 2-{[4-(4-methoxyphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a useful research compound. Its molecular formula is C22H25NO7S and its molecular weight is 447.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 447.13517331 g/mol and the complexity rating of the compound is 637. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Dimethyl 2-{[4-(4-methoxyphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of thiophene derivatives characterized by the presence of a cyclopentathiophene core. Its structure can be represented as follows:
Key Functional Groups:
- Methoxyphenoxy Group : Enhances lipophilicity and may influence receptor interactions.
- Dicarboxylate Functionality : Potentially involved in chelation and enzyme modulation.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
Research Findings:
- Cell Line Studies : The compound showed IC50 values ranging from 0.02 to 0.08 μmol/mL against A-549 (lung cancer) and MCF7 (breast cancer) cell lines, comparable to doxorubicin, a standard chemotherapeutic agent .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. It demonstrated effectiveness against several bacterial strains, including Staphylococcus epidermidis.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 1,000 μg/mL for Staphylococcus epidermidis, indicating potential use as an antimicrobial agent .
Antioxidative Properties
The antioxidative capabilities of this compound were also assessed. It showed moderate DPPH radical-scavenging activity, suggesting its role in mitigating oxidative stress .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Interaction : The methoxyphenoxy group enhances binding affinity to various receptors involved in cell signaling pathways.
- Radical Scavenging : Its ability to neutralize free radicals contributes to its antioxidative effects.
Medicinal Chemistry Applications
This compound is being investigated for potential therapeutic applications in treating cancer and infections.
Material Science
Due to its unique thiophene structure, it is also being explored for applications in organic electronics and conductive polymers .
Summary Table of Biological Activities
Activity Type | Assessed Property | Result |
---|---|---|
Anticancer | IC50 against A-549 | 0.02 - 0.08 μmol/mL |
Antimicrobial | MIC against S. epidermidis | 1,000 μg/mL |
Antioxidative | DPPH radical-scavenging | Moderate activity |
Properties
IUPAC Name |
dimethyl 2-[4-(4-methoxyphenoxy)butanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO7S/c1-27-13-6-8-14(9-7-13)30-12-4-5-17(24)23-20-19(22(26)29-3)18-15(21(25)28-2)10-11-16(18)31-20/h6-9,15H,4-5,10-12H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMVCWOAJDDBIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCC(=O)NC2=C(C3=C(S2)CCC3C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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